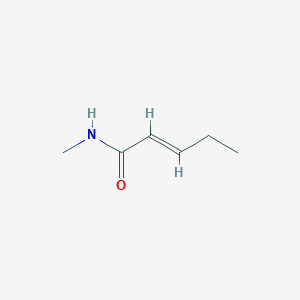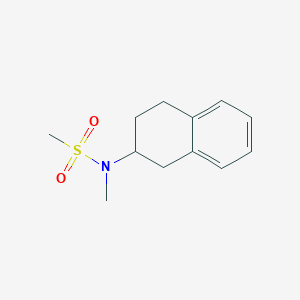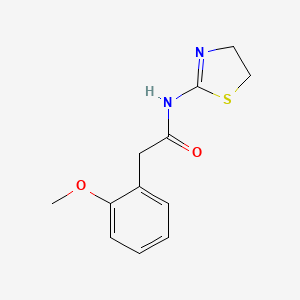![molecular formula C13H17F3N2O B7549941 [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. TAK-659 has shown promise in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In
Mecanismo De Acción
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol binds to BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that promote the survival and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. By targeting BTK and inducing apoptosis, this compound has the potential to be an effective treatment for B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to inhibiting BTK, this compound has been shown to inhibit other kinases that are involved in B-cell receptor signaling, including AKT and ERK. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug resistance, as mutations in BTK can reduce the efficacy of the drug.
Direcciones Futuras
There are several future directions for the development of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol. One area of focus is the development of combination therapies that target multiple pathways involved in B-cell receptor signaling. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and treatment strategies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol involves several steps, including the reaction between 2-chloro-5-trifluoromethylpyridine and cyclohexylmagnesium bromide, followed by hydrolysis and reduction. The final product is obtained as a white solid with a purity of greater than 98%.
Aplicaciones Científicas De Investigación
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cell malignancies, making it an attractive target for cancer therapy.
Propiedades
IUPAC Name |
[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-3-6-12(17-7-10)18-11-4-1-9(8-19)2-5-11/h3,6-7,9,11,19H,1-2,4-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICTWNJWPVPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)


![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)


![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)




